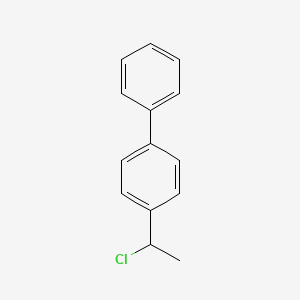

4-(1-Chloroethyl)-1,1'-biphenyl

CAS No.: 58114-03-7

Cat. No.: VC19564947

Molecular Formula: C14H13Cl

Molecular Weight: 216.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58114-03-7 |

|---|---|

| Molecular Formula | C14H13Cl |

| Molecular Weight | 216.70 g/mol |

| IUPAC Name | 1-(1-chloroethyl)-4-phenylbenzene |

| Standard InChI | InChI=1S/C14H13Cl/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3 |

| Standard InChI Key | CWAQTPVHKVSURG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)Cl |

Introduction

Key Findings

4-(1-Chloroethyl)-1,1'-biphenyl is a chlorinated biphenyl derivative with potential applications in organic synthesis and materials science. While direct literature on this specific compound is limited, structural analogs such as 4'-(1-chloroethyl)-2-fluoro-1,1'-biphenyl (CAS 53588-04-8) and 4-chlorobiphenyl (CAS 2051-62-9) provide critical insights into its properties and reactivity . This report synthesizes available data on related compounds to infer the characteristics, synthesis pathways, and safety profile of 4-(1-chloroethyl)-1,1'-biphenyl, emphasizing its role as a precursor in pharmaceutical and polymer chemistry.

Chemical Identity and Structural Features

Molecular Characterization

The target compound, 4-(1-chloroethyl)-1,1'-biphenyl, consists of a biphenyl backbone with a 1-chloroethyl group (-CH₂CH₂Cl) at the 4-position. Its molecular formula is C₁₄H₁₃Cl, with a molecular weight of 216.70 g/mol. While no direct experimental data exists for this compound, the structurally similar 4'-(1-chloroethyl)-2-fluoro-1,1'-biphenyl (C₁₄H₁₂ClF, MW 234.69 g/mol) offers a comparative framework .

Table 1: Comparative Molecular Data for Chlorinated Biphenyls

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 4-(1-Chloroethyl)-1,1'-biphenyl | C₁₄H₁₃Cl | 216.70 | Not Available |

| 4'-(1-Chloroethyl)-2-fluoro-1,1'-biphenyl | C₁₄H₁₂ClF | 234.69 | 53588-04-8 |

| 4-Chlorobiphenyl | C₁₂H₉Cl | 188.65 | 2051-62-9 |

Spectroscopic and Computational Data

The InChIKey for 4'-(1-chloroethyl)-2-fluoro-1,1'-biphenyl is WIDJUGXQJWBBGH-UHFFFAOYSA-N, derived from its SMILES string CC(C1=CC=C(C=C1)C2=CC=CC=C2F)Cl . For 4-chlorobiphenyl, the InChIKey FPWNLURCHDRMHC-UHFFFAOYSA-N corresponds to its planar structure . These identifiers suggest that chlorinated biphenyls exhibit distinct electronic environments due to substituent effects.

Synthesis and Reactivity

Synthetic Pathways

Chlorinated biphenyls are typically synthesized via Friedel-Crafts alkylation or Ullmann coupling. For example:

-

4-Chlorobiphenyl is produced through palladium-catalyzed coupling of chlorobenzene with phenylboronic acid .

-

4'-(1-Chloroethyl)-2-fluoro-1,1'-biphenyl may involve chloroethylation of fluorobiphenyl using thionyl chloride or PCl₃ .

A plausible route for 4-(1-chloroethyl)-1,1'-biphenyl involves:

-

Biphenyl bromination at the 4-position.

-

Grignard reaction with ethyl magnesium chloride to introduce the ethyl group.

-

Chlorination using SOCl₂ or Cl₂ gas to yield the chloroethyl substituent.

Reactivity Profile

The chloroethyl group is electrophilic, enabling nucleophilic substitution (SN2) reactions. For instance, 4,4'-bis(chloromethyl)-1,1'-biphenyl reacts with amines to form quaternary ammonium salts, useful in polymer crosslinking. Similarly, 4-(1-chloroethyl)-1,1'-biphenyl could undergo:

-

Hydrolysis to form 4-(1-hydroxyethyl)-1,1'-biphenyl.

-

Elimination to generate vinyl biphenyl derivatives.

Physicochemical Properties

Thermal Stability

Chlorinated biphenyls exhibit high thermal stability. For example, 4-chlorobiphenyl has a boiling point of 315–317°C and a melting point of 77–79°C . The chloroethyl group in 4-(1-chloroethyl)-1,1'-biphenyl likely lowers melting points compared to non-alkylated analogs due to reduced crystallinity.

Solubility and Partitioning

These compounds are lipophilic, with logP values >4.0. The octanol-water partition coefficient (logP) of 4-chlorobiphenyl is 4.62, indicating high lipid solubility and potential bioaccumulation .

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

Chlorinated biphenyls serve as precursors for kinase inhibitors and antiproliferative agents. For instance, biphenyl-derived indolin-2-ones show activity against cancer cell lines . The chloroethyl group in 4-(1-chloroethyl)-1,1'-biphenyl could be leveraged to synthesize analogs of tamoxifen or alkylating agents.

Polymer Chemistry

4,4'-Bis(chloromethyl)-1,1'-biphenyl is a crosslinker in polybenzimidazole membranes. Similarly, 4-(1-chloroethyl)-1,1'-biphenyl might functionalize polystyrene resins or dendrimers.

Future Research Directions

-

Synthetic Optimization: Develop catalytic methods to reduce halogen waste.

-

Biological Screening: Evaluate 4-(1-chloroethyl)-1,1'-biphenyl against NCI-60 cancer cell lines.

-

Environmental Monitoring: Study its bioaccumulation in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume